![molecular formula C25H34FN3O2S B14731269 N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide CAS No. 5921-20-0](/img/structure/B14731269.png)
N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and a piperidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenyl intermediate.
Formation of the Thiophene Intermediate: The thiophene ring is introduced by reacting 5-methylthiophene-2-carbaldehyde with an appropriate reagent.
Coupling Reaction: The fluorophenyl and thiophene intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-Fluorophenyl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]acetamide
- N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]butanamide
Uniqueness
N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
5921-20-0 |
|---|---|
Molecular Formula |
C25H34FN3O2S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(2-piperidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C25H34FN3O2S/c1-3-24(30)28(16-15-27-13-5-4-6-14-27)19-25(31)29(18-23-12-7-20(2)32-23)17-21-8-10-22(26)11-9-21/h7-12H,3-6,13-19H2,1-2H3 |
InChI Key |
RFQBOHHMUICXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCN1CCCCC1)CC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


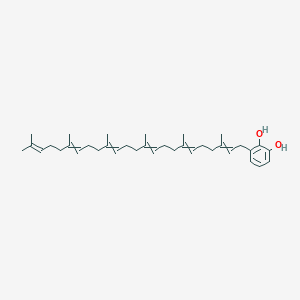
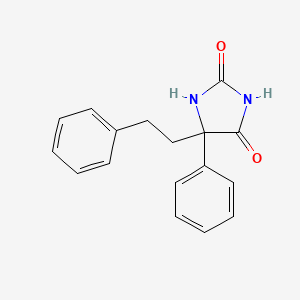

![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
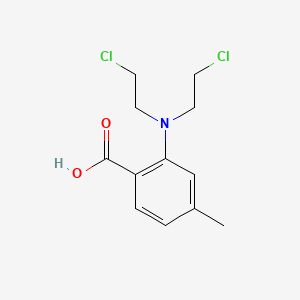
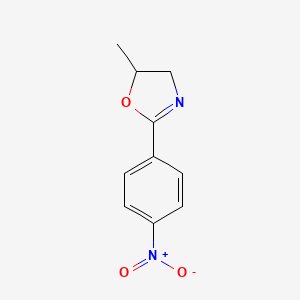
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
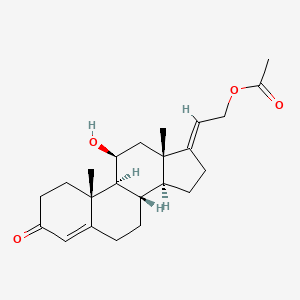
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
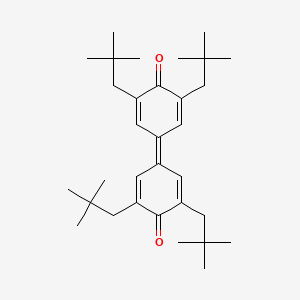
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)
